molecular formula C20H13Cl3N4O2S B12137755 2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12137755
M. Wt: 479.8 g/mol
InChI Key: GJQXXYXMAXHEGU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.

Preparation Methods

The synthesis of 2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline coreThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by causing cell cycle arrest at the G0/G1 phase and activating apoptotic pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H13Cl3N4O2S

Molecular Weight

479.8 g/mol

IUPAC Name

2,5-dichloro-N-[3-(2-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H13Cl3N4O2S/c21-12-9-10-14(23)18(11-12)30(28,29)27-20-19(24-15-6-2-1-5-13(15)22)25-16-7-3-4-8-17(16)26-20/h1-11H,(H,24,25)(H,26,27)

InChI Key

GJQXXYXMAXHEGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=CC=C4Cl

Origin of Product

United States

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